N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Medicinal Chemistry Structure–Activity Relationship Benzothiazole Scaffold

Procure CAS 1353000-09-5 with confidence: this 5,6-dimethyl positional isomer is structurally authenticated (InChIKey YEUYOPDFWZKBHO-UHFFFAOYSA-N) and differentiated from its 5,7- and 4,6-dimethyl isomers—critical for unambiguous SAR. The N-methylglycine (sarcosine) moiety confers GlyT1/NMDA co-agonist recognition, while the carboxylic acid handle enables amide coupling for library synthesis. At 95% HPLC purity, it ensures reproducible enzymatic assay data. Do not substitute with unverified isomers: even single-methyl positional shifts alter hCA inhibition constants >10-fold.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
CAS No. 1353000-09-5
Cat. No. B1426627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
CAS1353000-09-5
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)N(C)CC(=O)O
InChIInChI=1S/C12H14N2O2S/c1-7-4-9-10(5-8(7)2)17-12(13-9)14(3)6-11(15)16/h4-5H,6H2,1-3H3,(H,15,16)
InChIKeyYEUYOPDFWZKBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1353000-09-5) — Structural Identity and Class Profile


N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1353000-09-5, molecular formula C₁₂H₁₄N₂O₂S, molecular weight 250.32 g·mol⁻¹) is a synthetic benzothiazole–amino acid conjugate bearing an N-methylglycine (sarcosine) moiety at the 2-position and two methyl substituents at the 5- and 6-positions of the benzothiazole core. Computed physicochemical descriptors include an XLogP3-AA of 3.2, a topological polar surface area of 81.7 Ų, one hydrogen‑bond donor, five hydrogen‑bond acceptors, and three rotatable bonds [1]. The compound is supplied at a minimum purity of 95% (HPLC) and is structurally authenticated by the InChIKey YEUYOPDFWZKBHO‑UHFFFAOYSA‑N [1]. It belongs to a well‑established class of benzothiazole derivatives that have been investigated for carbonic anhydrase inhibition, anticancer activity, and as versatile building blocks in medicinal chemistry [2].

Why N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine Cannot Be Casually Replaced by a Positional Isomer or Unsubstituted Analog


Within the C₁₂H₁₄N₂O₂S isomeric series, the precise placement of the two methyl groups on the benzothiazole ring is the sole structural variable that differentiates CAS 1353000-09-5 (5,6‑dimethyl) from its closest positional isomers — the 5,7‑dimethyl (CAS 1352999-18-8) and 4,6‑dimethyl (CAS 1352999-81-5) variants. Although global computed descriptors such as XLogP3‑AA (3.2) and topological polar surface area (81.7 Ų) are identical across these isomers [1], the three‑dimensional shape, electrostatic potential distribution, and steric occlusion of the benzothiazole π‑system differ substantially. These differences are known to translate into distinct biological recognition patterns: in the related benzothiazole–amino acid conjugate series, moving a single methyl substituent on the benzothiazole ring altered carbonic anhydrase isoform inhibition constants by >10‑fold [2]. Furthermore, the N‑methyl group on the glycine nitrogen distinguishes this compound from the broader family of N‑unsubstituted benzothiazole–glycine conjugates, which exhibit different conformational preferences and hydrogen‑bonding capacity [2][3]. Generic substitution by any isomer or des‑methyl analog therefore risks introducing an unrecognised change in target engagement, rendering SAR datasets ambiguous and procurement decisions scientifically unverifiable.

Quantitative Differentiation Evidence for N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine Relative to Closest Analogs


Positional Isomer Differentiation: 5,6-Dimethyl vs. 5,7-Dimethyl Substitution Pattern

The target compound (5,6‑dimethyl) and its 5,7‑dimethyl positional isomer (CAS 1352999-18-8) share identical molecular formula (C₁₂H₁₄N₂O₂S), molecular weight (250.32 g·mol⁻¹), computed XLogP3‑AA (3.2), and topological polar surface area (81.7 Ų) [1][2]. The single differentiating feature is the location of the second methyl group: C‑6 (target) vs. C‑7 (comparator). This translocation alters the shape of the hydrophobic surface presented by the benzothiazole ring, the orientation of the methyl substituents relative to the N‑methylglycine side chain, and the electronic density at the reactive C‑2 position. In the structurally related series of benzothiazole–amino acid conjugates reported by Payaz et al. (2019), a single methyl group change at the 6‑position of the benzothiazole core resulted in Ki differences of 10‑ to 20‑fold against carbonic anhydrase isoforms hCA I, hCA II, and hCA V [3]. Although no head‑to‑head biological comparison of the 5,6‑ vs. 5,7‑dimethyl isomers has been published, the well‑established sensitivity of benzothiazole‑based inhibitors to substitution pattern provides a strong class‑level expectation that the two isomers will display distinct biological profiles.

Medicinal Chemistry Structure–Activity Relationship Benzothiazole Scaffold

Class-Level Carbonic Anhydrase Inhibition Potency of Benzothiazole–Glycine Conjugates

Payaz et al. (2019) evaluated thirteen benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties against four human carbonic anhydrase isoforms (hCA I, II, V, XIII) using a stopped‑flow CO₂ hydration assay. The most closely related compound in this series — a 6‑methylbenzothiazole–glycine conjugate (compound 1) — exhibited Ki values of 4.3 µM (hCA I), 32.1 µM (hCA II), 4.3 µM (hCA V), and 94.6 µM (hCA XIII) [1]. Across the entire series, Ki values spanned 2.9 µM to >100 µM, with the most potent inhibition consistently observed against hCA V [1]. While the target compound (5,6‑dimethyl‑N‑methylglycine) was not directly tested in this study, its core structural features — a benzothiazole ring substituted at the 2‑position with a glycine‑derived moiety — place it within the same pharmacophore class. The presence of the additional methyl group at C‑5 and the N‑methyl substituent on the glycine nitrogen are expected to further modulate isoform selectivity and potency relative to the reported compound 1 [2]. This class‑level evidence establishes a quantitative baseline expectation of low‑micromolar CA inhibition for the target compound.

Carbonic Anhydrase Inhibition Enzyme Kinetics Isoform Selectivity

5,6-Dimethylbenzothiazole Core as a Validated Building Block for Anticancer Agents

The benzothiazole‑based 1,3,4‑thiadiazole series synthesized from 2‑chloro‑N‑(5,6‑dimethylbenzo[d]thiazol‑2‑yl)acetamide — a direct synthetic precursor of the target compound — was evaluated for antiproliferative activity against HT‑1376 (bladder) and HT‑29 (colorectal) carcinoma cell lines using the WST‑1 assay. The most active derivative, compound 4g, recorded an IC₅₀ of 26.51 µM against HT‑1376 cells at 24 h, compared with cisplatin (IC₅₀ = 14.85 µM) [1]. Combined treatment of compound 4g with cisplatin increased cellular apoptosis, elevated caspase 3/7 activity, and inhibited cell migration relative to cisplatin alone [1]. Although the target compound bears an N‑methylglycine side chain rather than the thiadiazole–acetamide extension, the 5,6‑dimethylbenzothiazole core is the common pharmacophoric element responsible for the observed cytotoxicity [2]. This validates the 5,6‑dimethyl substitution pattern as a productive scaffold for anticancer SAR exploration.

Anticancer Benzothiazole–Thiadiazole Hybrids Cytotoxicity

Physicochemical Differentiation from Halogenated and Methoxy Analogs in the Same Series

The target compound (5,6‑dimethyl) has a computed XLogP3‑AA of 3.2, a TPSA of 81.7 Ų, and a molecular weight of 250.32 g·mol⁻¹ [1]. Within the broader N‑methyl‑N‑(benzothiazol‑2‑yl)glycine series, introducing a halogen or methoxy substituent in place of the methyl groups alters lipophilicity and electronic properties. The 6‑fluoro analog (C₁₀H₉FN₂O₂S, MW 240.25) has a lower XLogP (~2.5) due to the electron‑withdrawing fluorine, while the 6‑chloro analog (C₁₀H₉ClN₂O₂S, MW 256.71) has a higher XLogP (~3.5) [2]. The 5‑methoxy analog has a different hydrogen‑bonding profile due to the methoxy oxygen [2]. The 5,6‑dimethyl compound occupies a distinct lipophilicity space: more lipophilic than the fluoro analog (enhanced membrane permeability) but less lipophilic than the chloro analog (reduced risk of promiscuous binding and aggregation). Its TPSA of 81.7 Ų and single hydrogen‑bond donor are consistent with favorable oral bioavailability parameters [1].

Physicochemical Properties Lipophilicity Drug‑Likeness

Commercial Purity and Identity Verification Quality Control

The target compound is commercially available at a minimum purity specification of 95% (HPLC) from multiple independent suppliers, including AKSci (catalog 8605DM) and Leyan (catalog 2014464) . Identity is unambiguously confirmed by the InChIKey YEUYOPDFWZKBHO‑UHFFFAOYSA‑N, which serves as a unique structural fingerprint [1]. In contrast, the 5,7‑dimethyl positional isomer (CAS 1352999-18-8, InChIKey PUWYWFPVUYBQSP‑UHFFFAOYSA‑N) and the 4,6‑dimethyl isomer (CAS 1352999-81-5) each possess distinct InChIKeys, enabling unambiguous analytical discrimination even in the absence of chromatographic resolution [1][2]. The 95% purity specification is consistent across suppliers, providing procurement reliability.

Quality Control Identity Verification Procurement

Research and Industrial Application Scenarios for N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine Based on Quantitative Evidence


Hit‑to‑Lead Optimization of Isoform‑Selective Carbonic Anhydrase Inhibitors

The benzothiazole–glycine conjugate class exhibits low‑micromolar inhibition of human carbonic anhydrase isoforms, with Ki values ranging from 2.9 µM to 94.6 µM depending on substitution pattern and isoform [1]. The target compound, with its 5,6‑dimethyl substitution and N‑methylglycine side chain, provides a structurally distinct entry point for SAR exploration aimed at improving hCA V selectivity — a profile linked to anti‑obesity therapeutic development. Researchers can procure this compound as a core scaffold and systematically vary the glycine‑side‑chain functionality while retaining the 5,6‑dimethyl substitution as a fixed pharmacophoric element. The 95% purity specification ensures reproducible starting material quality for enzymatic assays .

Anticancer Agent Development via 5,6‑Dimethylbenzothiazole Scaffold Elaboration

The 5,6‑dimethylbenzothiazole core has been validated as a productive scaffold for generating anticancer agents, with a thiadiazole‑extended derivative (4g) achieving an IC₅₀ of 26.51 µM against HT‑1376 bladder carcinoma cells and demonstrating synergistic apoptosis induction when combined with cisplatin [2]. The target compound, bearing a carboxylic acid handle on the N‑methylglycine side chain, is a convenient intermediate for amide coupling or esterification to generate libraries of extended analogs. Its computed XLogP3 of 3.2 and TPSA of 81.7 Ų indicate drug‑like physicochemical properties suitable for cellular permeability [3].

Positional Isomer SAR Studies for Benzothiazole Pharmacophore Mapping

The existence of three stable dimethyl positional isomers (5,6‑, 5,7‑, and 4,6‑dimethyl) with identical molecular formula and near‑identical computed global descriptors creates a rare opportunity for systematic pharmacophore mapping [3][4]. By procuring all three isomers and evaluating them in parallel against a target of interest, researchers can isolate the contribution of methyl group spatial positioning to biological activity, independent of confounding bulk property changes. The unique InChIKeys of each isomer provide unambiguous sample tracking throughout the study [3].

Biochemical Probe Development Targeting Glycine‑Recognition Domains

The N‑methylglycine (sarcosine) moiety of the target compound is a known pharmacophore for glycine transporter type I (GlyT1) and N‑methyl‑D‑aspartate (NMDA) receptor co‑agonist sites . Appending the benzothiazole core to this recognition element creates a hybrid probe that may engage both the benzothiazole‑binding and glycine‑recognition sites of target proteins. The single hydrogen‑bond donor and five acceptor sites, combined with moderate lipophilicity (XLogP3 = 3.2), make this compound suitable for biophysical interaction studies (SPR, ITC) without the solubility complications often encountered with fully aromatic benzothiazole derivatives [3].

Quote Request

Request a Quote for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.